5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide
Description
Properties
IUPAC Name |
5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-N-phenylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S2/c19-15-10-12(18(20,21)22)11-23-16(15)8-6-14-7-9-17(27-14)28(25,26)24-13-4-2-1-3-5-13/h1-5,7,9-11,24H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPUXDBNFKMCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)CCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a fungicide, which suggests that its targets are likely to be enzymes or proteins essential for the growth and survival of fungi.
Mode of Action
As a fungicide, it is plausible that it inhibits the activity of its target proteins or enzymes, thereby disrupting the normal functioning of the fungi and leading to their death.
Biological Activity
The compound 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide , commonly referred to as Fluopyram , has garnered attention for its diverse biological activities, particularly in the context of agricultural applications and potential therapeutic uses. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic properties.
Fluopyram is characterized by the following chemical properties:
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Molecular Weight : 396.71 g/mol
- CAS Number : 658066-35-4
- Melting Point : 118°C
- Boiling Point : 319°C (decomposition)
These properties contribute to its stability and effectiveness in biological applications.
Fluopyram primarily acts as a fungicide , targeting the mitochondrial respiratory chain by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production in fungi, leading to their death. It has shown broad-spectrum antifungal activity against various plant pathogens, making it a valuable compound in agricultural settings .
Antifungal Activity
Fluopyram exhibits significant antifungal properties:
- Target Pathogens : Effective against a range of fungal species including Botrytis cinerea and Sclerotinia sclerotiorum.
- Efficacy : Demonstrated high efficacy in controlling fungal diseases in crops, contributing to improved yield and quality.
Cytotoxicity Studies
Research indicates that Fluopyram also possesses cytotoxic effects against human tumor cell lines:
- Cell Lines Tested : The compound has been evaluated against six human tumor cell lines, including K-562 (leukemia) and HeLa (cervical cancer).
- Results : It exhibited strong cytotoxic activity with an effective concentration (EC50) indicating potent inhibition of cell proliferation under specific conditions .
Study on Cytotoxic Effects
A study published in Nature highlighted the cytotoxic effects of thiophenesulfonamide derivatives, including Fluopyram. The findings suggested that the compound's high lipophilicity correlates with its ability to inhibit tumor cell growth effectively. The study demonstrated that under reducing conditions, Fluopyram significantly inhibited tNOX activity, a critical factor in tumor progression .
Quorum Sensing Inhibition
Another investigation focused on the role of thiophenesulfonamides in inhibiting quorum sensing in Vibrio species. Fluopyram was shown to block LuxR/HapR regulators, preventing the expression of virulence factors. This suggests potential applications not only in agriculture but also in combating bacterial infections .
Summary of Findings
| Biological Activity | Description |
|---|---|
| Antifungal Efficacy | Inhibits succinate dehydrogenase; effective against multiple fungal pathogens |
| Cytotoxicity | Strong activity against various human cancer cell lines; EC50 values indicate significant potency |
| Quorum Sensing Inhibition | Blocks virulence gene expression in pathogenic bacteria |
Scientific Research Applications
Reactivity
The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological interactions. The sulfonamide functionality is known for its role in drug design, particularly in targeting specific enzymes and receptors.
Antimicrobial Properties
Research has indicated that compounds containing thiophene and pyridine rings exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
A notable application of this compound lies in its anticancer properties. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vitro. The National Cancer Institute has protocols to assess such compounds' efficacy against a range of cancer cell lines, revealing promising results .
Enzyme Inhibition
The sulfonamide group is recognized for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of edema .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiophene-sulfonamide compounds against common pathogens. The results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Research
In a study conducted by the National Cancer Institute, derivatives of 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide were tested against multiple cancer cell lines. The findings showed a mean growth inhibition (GI) value indicating strong antitumor activity, warranting further investigation into its mechanism of action and therapeutic potential .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development. |
| Anticancer | Demonstrated significant tumor growth inhibition in vitro; potential for cancer therapy. |
| Enzyme Inhibition | Inhibits key metabolic enzymes; possible applications in treating glaucoma and edema. |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and functional features of the target compound with its closest analogues:
Key Findings from Comparative Analysis
Bioactivity and Target Specificity: Fluopyram () demonstrates broad-spectrum fungicidal activity due to its benzamide group, which inhibits mitochondrial respiration in pathogens. The target compound’s thiophene-sulfonamide group may exhibit similar mechanisms but with altered binding affinity due to the sulfur atom’s electronegativity . The N-phenyl group in the target compound vs. Fluopyram’s benzamide could influence solubility and membrane permeability.
Metabolic Stability :
- The trifluoromethyl group in all analogues enhances resistance to oxidative degradation. However, the ethyl linker in the target compound and Fluopyram may reduce steric hindrance compared to methyl or sulfanyl linkers in other analogues, favoring enzymatic interactions .
Toxicity Profiles :
- Fluopyram has a reported mammalian toxicity profile (), with an LD₅₀ > 2,000 mg/kg in rats. The target compound’s toxicity is uncharacterized, but structural similarity suggests comparable low acute toxicity, pending specific studies .
Synthetic Accessibility: Fluopyram’s synthesis involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinyl ethylamine with 2-(trifluoromethyl)benzoyl chloride.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives. A common approach includes:
- Step 1 : Condensation of 3-chloro-5-(trifluoromethyl)-2-pyridineethanol with thiophene sulfonamide precursors under reflux conditions (e.g., using POCl₃ as a catalyst at 90°C for 3 hours) .
- Step 2 : Purification via recrystallization from a DMSO/water mixture (2:1 ratio) or column chromatography to isolate the target compound.
- Critical Parameters : Control of stoichiometry, reaction temperature, and pH during precipitation (e.g., adjusting to pH 8–9 with ammonia) .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact, as trifluoromethyl and sulfonamide groups may pose respiratory or dermal hazards .
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Label containers with GHS hazard codes (e.g., P261: Avoid breathing dust/fume) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine and thiophene rings (e.g., integration of trifluoromethyl singlet at ~δ -63 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₃ClF₃N₂O₂S₂: ~477.0) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry of the ethyl linker .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Evidence suggests DMSO improves reaction homogeneity .
- Catalyst Optimization : Replace POCl₃ with milder catalysts (e.g., HATU) to reduce side reactions. Monitor progress via TLC or HPLC .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 3 hours under reflux) .
Q. What computational approaches predict this compound’s reactivity in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the pyridine and thiophene rings .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes), leveraging PubChem’s 3D conformer data (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate blood-brain barrier permeability) .
Q. How do structural modifications to the pyridine or thiophene rings affect biological activity?
- Methodological Answer :
- Pyridine Ring : Replace the trifluoromethyl group with cyano (-CN) to evaluate changes in hydrophobic interactions. In agrochemical studies, trifluoromethyl enhances pesticidal activity by ~40% .
- Thiophene Sulfonamide : Substitute the N-phenyl group with heteroaromatic moieties (e.g., pyridyl) to modulate solubility. For example, pyridyl analogs show improved aqueous solubility (logS: -2.1 vs. -3.5 for phenyl) .
- SAR Studies : Use IC₅₀ assays to correlate substituent electronegativity (Hammett σ values) with enzyme inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
